4-(2-Chloroethyl)benzamide
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Overview
Description
4-(2-Chloroethyl)benzamide is an organic compound with the molecular formula C9H10ClNO It is characterized by a benzamide structure with a 2-chloroethyl substituent at the para position of the benzene ring
Mechanism of Action
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Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate chloroethylamine, which subsequently reacts with the benzamide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides, leading to the formation of corresponding substituted benzamides.
Oxidation: The compound can be oxidized to form 4-(2-chloroethyl)benzoic acid under strong oxidizing conditions.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzamides.
Oxidation: 4-(2-chloroethyl)benzoic acid.
Reduction: 4-(2-chloroethyl)benzylamine.
Scientific Research Applications
4-(2-Chloroethyl)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(2-Bromoethyl)benzamide: Similar structure but with a bromo substituent instead of chloro.
4-(2-Iodoethyl)benzamide: Contains an iodo substituent.
4-(2-Fluoroethyl)benzamide: Contains a fluoro substituent.
Comparison: 4-(2-Chloroethyl)benzamide is unique due to the specific reactivity of the chloroethyl group, which allows for selective nucleophilic substitution reactions. The chloro substituent provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. In contrast, the bromo and iodo analogs are more reactive but less stable, while the fluoro analog is less reactive but more stable.
Properties
IUPAC Name |
4-(2-chloroethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUXYMFEDSBICD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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